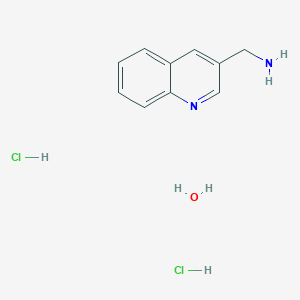
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide
Vue d'ensemble
Description
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP-ACP and is synthesized using a specific method. CPP-ACP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of CPP-ACP is complex and not yet fully understood. However, it is believed that CPP-ACP works by binding to the tooth surface and forming a protective layer that prevents the demineralization of enamel. Additionally, CPP-ACP has been shown to promote the remineralization of enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a significant impact on the biochemical and physiological processes of the body. In dentistry, CPP-ACP has been shown to reduce the incidence of dental caries by promoting the remineralization of enamel. In pharmacology, CPP-ACP has been shown to have anti-cancer and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. Additionally, CPP-ACP has been shown to have a positive impact on bone health, improving bone density and reducing the risk of fractures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-ACP for lab experiments is its high purity and yield, making it suitable for various scientific research applications. Additionally, CPP-ACP is stable under different conditions, making it easy to store and transport. However, one of the limitations of CPP-ACP is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the study of CPP-ACP. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in various fields, including dentistry, pharmacology, and biotechnology. Finally, the development of new formulations of CPP-ACP that improve its efficacy and reduce its toxicity is another potential future direction for research.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in various fields, including dentistry, pharmacology, and biotechnology. In dentistry, CPP-ACP has been shown to have a significant impact on the remineralization of enamel, reducing the incidence of dental caries. In pharmacology, CPP-ACP has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In biotechnology, CPP-ACP has been used as a carrier for the delivery of various drugs and molecules, improving their efficacy and reducing their toxicity.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(19-8-4-5-13-24(19)15-16-9-10-16)23-17-11-12-20(22-14-17)26-18-6-2-1-3-7-18/h1-3,6-7,11-12,14,16,19H,4-5,8-10,13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUDWISSIMCCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethylphenyl)-N'-[(2-methyltetrahydrofuran-2-yl)methyl]succinamide](/img/structure/B3808819.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(3-hydroxy-3-phenylpyrrolidin-1-yl)acetamide](/img/structure/B3808821.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B3808829.png)
![{[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3808837.png)
![1-(2-methoxyethyl)-5'-phenyl-3'-[2-(2-piperidinyl)ethyl]-1H,3'H-2,4'-biimidazole dihydrochloride](/img/structure/B3808843.png)
![4-benzyl-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3808851.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(1-phenylcyclopropyl)-3-piperidinecarboxamide](/img/structure/B3808858.png)
![1-acetyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4-diazepane trifluoroacetate](/img/structure/B3808861.png)
![4-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B3808869.png)
![3-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3808870.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3808875.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3808876.png)

![N-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B3808918.png)